2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, an isonicotinonitrile moiety, and an isopropylsulfonyl phenyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative through a nucleophilic substitution reaction.
Acetylation: The piperidine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Isonicotinonitrile: The acetylated piperidine is coupled with isonicotinonitrile under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Isopropylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, it is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperidine moiety, which is known to interact with neurotransmitter systems.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic neurotransmitter structures, allowing it to bind to receptor sites and modulate their activity. The isonicotinonitrile moiety can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-(4-(Methylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- 2-((1-(2-(4-(Ethylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
Uniqueness
The presence of the isopropylsulfonyl group in 2-((1-(2-(4-(Isopropylsulfonyl)phenyl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile imparts unique steric and electronic properties, enhancing its binding affinity and specificity towards certain biological targets compared to its methyl or ethyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16(2)30(27,28)20-7-5-17(6-8-20)13-22(26)25-11-3-4-19(15-25)29-21-12-18(14-23)9-10-24-21/h5-10,12,16,19H,3-4,11,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWWCOMIDKSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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